Cas no 370573-52-7 (2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione)

2-(1H-1,2,3-Benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a specialized heterocyclic compound featuring a benzotriazole and piperidine moiety fused to a naphthoquinone core. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly for applications in photostabilization, coordination chemistry, and as a potential intermediate in pharmaceutical development. The benzotriazole group enhances UV absorption properties, while the piperidine substitution contributes to solubility and functional versatility. Its conjugated dihydronaphthalene-1,4-dione framework offers redox activity, suitable for studies in electron-transfer processes. The compound's well-defined molecular architecture allows for precise modifications, supporting its use in advanced material science and medicinal chemistry research.
2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione structure
370573-52-7 structure
Product Name:2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
CAS No:370573-52-7
MF:C21H18N4O2
MW:358.393224239349
CID:5915192
PubChem ID:1385233
Update Time:2025-05-19

2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
    • HMS1652J12
    • AKOS005614554
    • 2-(benzotriazol-1-yl)-3-piperidin-1-ylnaphthalene-1,4-dione
    • 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione
    • F1273-0003
    • 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PIPERIDINONAPHTHOQUINONE
    • 370573-52-7
    • Oprea1_808762
    • 1,4-Naphthalenedione, 2-(1H-benzotriazol-1-yl)-3-(1-piperidinyl)-
    • Inchi: 1S/C21H18N4O2/c26-20-14-8-2-3-9-15(14)21(27)19(18(20)24-12-6-1-7-13-24)25-17-11-5-4-10-16(17)22-23-25/h2-5,8-11H,1,6-7,12-13H2
    • InChI Key: OCJDGNHRDKLJRX-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(=O)C(N2CCCCC2)=C1N1C2=CC=CC=C2N=N1

Computed Properties

  • Exact Mass: 358.14297583g/mol
  • Monoisotopic Mass: 358.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 68.1Ų

2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione Pricemore >>

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Additional information on 2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione

Research Briefing on 2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione (CAS: 370573-52-7)

In recent years, the compound 2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione (CAS: 370573-52-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound, characterized by its naphthoquinone core and benzotriazole-piperidine substituents, has been investigated for its role as a modulator of various biological pathways. Recent studies have highlighted its ability to interact with key enzymes and receptors, making it a promising candidate for drug development. Notably, its mechanism of action involves redox cycling and the generation of reactive oxygen species (ROS), which can be harnessed for targeted therapies in oncology and infectious diseases.

One of the most significant findings in recent literature pertains to the compound's efficacy in inhibiting the growth of cancer cell lines. In vitro studies have demonstrated that 2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione exhibits potent cytotoxic effects against several types of tumors, including breast, lung, and colon cancers. These effects are attributed to its ability to disrupt mitochondrial function and induce apoptosis. Furthermore, its selectivity towards cancer cells over normal cells enhances its potential as a therapeutic agent with reduced side effects.

In addition to its anticancer properties, recent research has explored the compound's antimicrobial activity. Preliminary data suggest that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This dual functionality positions it as a versatile scaffold for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance.

The synthesis and optimization of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione have also been a focal point of recent studies. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic properties and enhanced bioactivity. Structure-activity relationship (SAR) studies have identified key modifications that can fine-tune its biological effects, paving the way for the development of next-generation therapeutics.

Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as solubility, stability, and potential off-target effects need to be addressed through further preclinical studies. However, the growing body of evidence supporting its therapeutic potential underscores the importance of continued research in this area.

In conclusion, 2-(1H-1,2,3-benzotriazol-1-yl)-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione (CAS: 370573-52-7) represents a compelling area of study in chemical biology and medicinal chemistry. Its multifaceted biological activities, coupled with advances in synthetic chemistry, position it as a promising candidate for the development of novel therapeutics. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological profile to facilitate its transition into clinical trials.

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